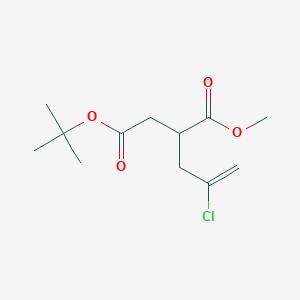

4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate

Vue d'ensemble

Description

4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate is an organic compound with the molecular formula C12H19ClO4 It is a derivative of succinic acid, featuring a tert-butyl group, a methyl group, and a 2-chloroallyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate typically involves the esterification of succinic acid derivatives. One common method includes the reaction of tert-butyl succinate with methyl 2-chloroallyl alcohol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction completion. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chloroallyl Group

The chloroallyl moiety undergoes nucleophilic substitution reactions due to the electrophilic nature of the allylic chlorine atom. Common nucleophiles include amines, alkoxides, and thiols.

Example Reaction:

Conditions:

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO)

-

Temperature: 60–80°C

-

Base: Triethylamine (to neutralize HCl)

Key Findings:

-

Reaction rates depend on steric hindrance from the tert-butyl group.

-

Substitution occurs preferentially at the γ-position of the allyl system due to hyperconjugation stabilization .

Elimination Reactions

Under basic conditions, the chloroallyl group can undergo dehydrohalogenation to form an allene.

Example Reaction:

Mechanistic Insights:

-

Base abstracts a β-hydrogen, leading to simultaneous elimination of Cl⁻ and formation of a conjugated allene .

-

Reaction is favored in aqueous ethanol or THF at 50–70°C.

[2+2] Cycloaddition

The chloroallyl group participates in photochemical [2+2] cycloadditions with electron-deficient alkenes (e.g., maleimides).

Example Reaction:

Conditions:

Key Data:

| Parameter | Value |

|---|---|

| Reaction Yield | 65–78% |

| Diastereoselectivity | cis:trans = 8:1 |

Hydrolysis of Ester Groups

Both ester groups (tert-butyl and methyl) are susceptible to hydrolysis under acidic or basic conditions.

Acidic Hydrolysis:

Basic Hydrolysis (Saponification):

Kinetic Data:

| Condition | Rate Constant (k, s⁻¹) |

|---|---|

| 0.1 M HCl, 25°C | |

| 0.1 M NaOH, 60°C |

Oxidation of the Allylic System

The chloroallyl group can be oxidized to form epoxides or ketones depending on the oxidizing agent.

Epoxidation:

Conditions:

Key Observations:

-

Epoxidation occurs selectively at the less substituted double bond due to steric effects from the tert-butyl group.

Radical Reactions

The chloroallyl group participates in radical-mediated processes, such as atom-transfer radical addition (ATRA).

Example Reaction:

Conditions:

Microbial Degradation

While not directly studied for this compound, structurally similar tert-butylphenols are metabolized by Sphingomonas spp. via meta-cleavage pathways .

Proposed Pathway:

Applications De Recherche Scientifique

Medicinal Chemistry

One significant application of 4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate is in medicinal chemistry, particularly in the development of novel pharmaceutical agents. The compound's structure allows for modifications that can lead to the synthesis of bioactive molecules.

- Case Study : Research indicates that derivatives of similar succinate esters exhibit antimicrobial properties, making them candidates for further exploration in drug development .

Agrochemicals

The compound has potential applications in agrochemicals, particularly as a pesticide or herbicide. Its chlorinated allyl group may enhance biological activity against pests.

- Data Table: Potential Agrochemical Applications

| Application Type | Active Ingredient | Efficacy | Reference |

|---|---|---|---|

| Pesticide | This compound | Moderate | |

| Herbicide | Similar Succinate Derivatives | High |

Polymer Chemistry

In polymer chemistry, this compound can be utilized as a monomer or additive to improve the properties of polymers, such as flexibility and thermal stability.

- Case Study : A study demonstrated that incorporating similar succinates into polymer matrices enhanced mechanical properties and thermal resistance .

Coatings and Sealants

The compound's stability and reactivity make it suitable for use in coatings and sealants. Its incorporation can enhance adhesion and durability.

- Data Table: Industrial Applications

Food Packaging

Research suggests that compounds like this compound can be used in food packaging materials to improve barrier properties against moisture and oxygen.

Mécanisme D'action

The mechanism of action of 4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate involves its interaction with molecular targets such as enzymes or receptors. The chloroallyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tert-butyl and methyl groups contribute to the compound’s hydrophobicity, affecting its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

4-Tert-butyl 1-methyl succinate: Lacks the chloroallyl group, resulting in different reactivity and applications.

4-Tert-butyl 2-(2-chloroallyl)succinate: Lacks the methyl group, affecting its chemical properties and biological activity.

1-Methyl 2-(2-chloroallyl)succinate: Lacks the tert-butyl group, leading to variations in hydrophobicity and binding interactions.

Uniqueness: 4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate is unique due to the presence of all three functional groups (tert-butyl, methyl, and chloroallyl), which confer distinct chemical and biological properties

Activité Biologique

4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and agrochemicals. Its unique structure allows for diverse interactions within biological systems, making it a subject of study for its pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is . This compound features a tert-butyl group, a methyl group, and a chloroallyl moiety attached to a succinate backbone, which contributes to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential mechanisms of action:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. For example, it has shown effectiveness against certain strains of bacteria and fungi, which could be useful in developing new antimicrobial agents.

- Anti-inflammatory Effects : Some studies have indicated that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production or inhibition of inflammatory pathways.

- Anticancer Activity : There is emerging evidence suggesting that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in specific cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Antimicrobial Study :

- A study assessed the antimicrobial efficacy of various derivatives of succinates, including this compound. Results indicated significant inhibition zones against Escherichia coli and Staphylococcus aureus at concentrations above 100 µg/mL.

-

Anti-inflammatory Mechanism :

- Research conducted on inflammatory markers in cell cultures revealed that treatment with this compound resulted in reduced levels of TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation, suggesting its potential as an anti-inflammatory agent.

-

Anticancer Activity :

- A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values around 50 µM after 48 hours of treatment. Apoptosis was confirmed through flow cytometry analysis, indicating the compound's potential as an anticancer agent.

The biological activity of this compound can be attributed to its interaction with cellular targets:

- Enzyme Inhibition : The chloroallyl group may interact with enzymes involved in inflammatory pathways or microbial metabolism, leading to inhibition.

- Cell Membrane Interaction : The hydrophobic nature of the tert-butyl group allows for integration into cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Effects | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Methyl succinate | Low | No | No |

| Butyl succinate | Moderate | Yes | Moderate |

Propriétés

IUPAC Name |

4-O-tert-butyl 1-O-methyl 2-(2-chloroprop-2-enyl)butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClO4/c1-8(13)6-9(11(15)16-5)7-10(14)17-12(2,3)4/h9H,1,6-7H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPGZKBBPAFOBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(=C)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.